

# **Application Notes and Protocols for In Vitro Susceptibility Testing of Fosravuconazole**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fosravuconazole** is a prodrug of Ravuconazole, a broad-spectrum triazole antifungal agent. Accurate determination of its in vitro activity against various fungal pathogens is crucial for preclinical and clinical research, guiding therapeutic strategies, and monitoring for the emergence of resistance. These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to **Fosravuconazole**, focusing on its active metabolite, Ravuconazole. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## **Quantitative Susceptibility Data**

The in vitro activity of Ravuconazole has been evaluated against a wide range of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative overview of its potency. MIC values are expressed in µg/mL.

Table 1: In Vitro Activity of Ravuconazole against Candida Species



| Candida<br>Species      | No. of<br>Isolates | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Reference |
|-------------------------|--------------------|----------------------|------------------|------------------------------|-----------|
| Candida<br>albicans     | 6,970              | ≤0.008 - >128        | 0.015            | 0.03                         | [1][2]    |
| Candida<br>glabrata     | 6,970              | ≤0.008 - >128        | 0.5              | 1 - 2                        | [1][2]    |
| Candida<br>parapsilosis | 6,970              | ≤0.008 - >128        | 0.03             | 0.12                         | [1][2]    |
| Candida<br>tropicalis   | 6,970              | ≤0.008 - >128        | 0.03             | 0.06                         | [1][2]    |
| Candida<br>krusei       | 6,970              | ≤0.008 - >128        | 0.25             | 0.5                          | [1][2]    |
| Candida auris           | 15                 | -                    | -                | -                            | [3]       |

Note: Ravuconazole was reported to be active against all C. auris isolates tested[3].

Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species

| Aspergillus<br>Species   | No. of<br>Isolates | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Reference |
|--------------------------|--------------------|----------------------|------------------|------------------------------|-----------|
| Aspergillus<br>fumigatus | 575                | ≤0.06 - >8           | 0.5              | 1                            | [4][5]    |
| Aspergillus<br>flavus    | 575                | ≤0.06 - >8           | 0.5              | 1                            | [4]       |
| Aspergillus<br>niger     | 575                | ≤0.06 - >8           | 1                | 2                            | [4]       |
| Aspergillus<br>terreus   | 575                | ≤0.06 - >8           | 0.5              | 1                            | [4]       |

Table 3: In Vitro Activity of Ravuconazole against Dermatophytes



| Dermatoph<br>yte Species   | No. of<br>Isolates | MIC Range<br>(μg/mL) | MIC50<br>(μg/mL) | MIC <sub>90</sub><br>(µg/mL) | Reference |
|----------------------------|--------------------|----------------------|------------------|------------------------------|-----------|
| Trichophyton rubrum        | 4                  | <0.03125 -<br>0.0625 | -                | -                            | [6]       |
| Trichophyton interdigitale | 20                 | <0.03125 -<br>0.125  | -                | -                            | [6]       |
| Trichophyton tonsurans     | 20                 | <0.03125             | -                | -                            | [6]       |

Table 4: In Vitro Activity of Ravuconazole against Other Filamentous Fungi

| Fungal<br>Species               | No. of<br>Isolates | MIC Range<br>(μg/mL) | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Reference |
|---------------------------------|--------------------|----------------------|------------------|------------------|-----------|
| Scedosporiu<br>m<br>apiospermum | 11                 | -                    | -                | -                | [7]       |
| Scedosporiu<br>m prolificans    | 33                 | -                    | -                | -                | [7]       |
| Fusarium<br>spp.                | 54                 | -                    | >8               | >8               | [8][9]    |
| Rhizopus<br>oryzae              | -                  | -                    | 1                | -                | [4]       |
| Mucorales                       | 32                 | -                    | >8               | >8               | [4][9]    |

Note: Ravuconazole showed good activity against Scedosporium apiospermum, but was inactive against Scedosporium prolificans and Fusarium spp.[7][8][9]. It demonstrated some activity against Rhizopus oryzae but was generally not active against other Mucorales[4][9].

## **Experimental Protocols**



The following protocols are based on the CLSI M27 and M38 and EUCAST guidelines for antifungal susceptibility testing.

# Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp.)

This protocol is adapted from the CLSI M27 and EUCAST methodologies for testing the susceptibility of yeasts.[10][11][12][13][14]

- 1. Preparation of Antifungal Agent:
- Prepare a stock solution of Ravuconazole in dimethyl sulfoxide (DMSO).
- Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.015 to 16 μg/mL.
- Dispense 100 μL of each dilution into the wells of a 96-well microtiter plate.
- 2. Inoculum Preparation:
- Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
- Prepare a suspension of the yeast colonies in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL).
- Dilute the adjusted inoculum in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL in the microtiter plate wells.
- 3. Inoculation and Incubation:
- Add 100 μL of the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.



- Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubate the plates at 35°C for 24-48 hours.
- 4. Endpoint Determination:
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
- Endpoint determination can be performed visually or using a spectrophotometer.



Click to download full resolution via product page

Broth microdilution workflow for yeasts.

# Protocol 2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is based on the CLSI M38 and EUCAST guidelines for testing the susceptibility of filamentous fungi.[15][16][17][18][19][20][21]

1. Preparation of Antifungal Agent:

## Methodological & Application





• Follow the same procedure as for yeasts (Protocol 1, Step 1).

#### 2. Inoculum Preparation:

- Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until adequate sporulation is observed (typically 3-7 days).
- Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
- Adjust the conidial suspension to a turbidity that yields a final inoculum concentration of 0.4-5 x 10<sup>4</sup> CFU/mL in the microtiter plate wells. This can be achieved by spectrophotometric methods or by using a hemocytometer.

#### 3. Inoculation and Incubation:

- Inoculate the microtiter plates as described for yeasts (Protocol 1, Step 3).
- Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the control
  well.

#### 4. Endpoint Determination:

• The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of growth (100%) as determined visually.





Click to download full resolution via product page

Broth microdilution workflow for molds.

## **Logical Relationship of Susceptibility Testing**

The process of in vitro susceptibility testing follows a logical progression from preparation to result interpretation, which is essential for guiding clinical decisions.





Click to download full resolution via product page

Logical flow of susceptibility testing.

### Conclusion

Standardized in vitro susceptibility testing is indispensable for the development and clinical application of new antifungal agents like **Fosravuconazole**. The protocols and data presented here provide a framework for researchers and clinicians to accurately assess the activity of its active form, Ravuconazole, against a broad spectrum of fungal pathogens. Adherence to these established methodologies will ensure the generation of reliable and comparable data,



ultimately contributing to improved patient outcomes in the management of invasive fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Research Portal [iro.uiowa.edu]
- 2. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. In Vitro Ravuconazole Susceptibility of Anthropophilic Dermatophyte Strains Isolated from Japanese Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Four Novel Triazoles against Scedosporium spp PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]







- 13. researchgate.net [researchgate.net]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. scribd.com [scribd.com]
- 16. CLSI M38-A2 broth microdilution. [bio-protocol.org]
- 17. medicallabnotes.com [medicallabnotes.com]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. njccwei.com [njccwei.com]
- 20. ggits.org [ggits.org]
- 21. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of Fosravuconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673580#in-vitro-susceptibility-testing-methods-for-fosravuconazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com